molecular formula C11H15NO B2618734 1-(Furan-2-ylmethyl)-3-methylenepiperidine CAS No. 1864543-67-8

1-(Furan-2-ylmethyl)-3-methylenepiperidine

Cat. No. B2618734
CAS RN: 1864543-67-8
M. Wt: 177.247
InChI Key: QIKAWUJJEDGTDW-UHFFFAOYSA-N
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Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .


Synthesis Analysis

Furan derivatives can be synthesized from biomass-based furanic oxygenates in the presence of H2 and different nitrogen sources . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . Theoretical values obtained using density functional theory (DFT) calculations can be compared with experimentally analyzed spectral results to provide more insights on the structural characterizations .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Its density is 1160 kg/m3 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “1-(Furan-2-ylmethyl)-3-methylenepiperidine”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biomass Catalytic Conversion

This compound has been used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF) .

Organic Synthesis

The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Enzyme Activity Modulation

Some furan derivatives have been found to modulate enzyme activity. For example, certain doses of compound 8, a furan derivative, showed a dose-dependent inhibition of monophenolase, whereas high doses of this compound significantly increased the enzyme activity .

Mechanism of Action

The mechanism of action of furan derivatives can be complex due to the co-existence of many side-reactions, such as direct hydrogenation, polymerization, and cyclization .

Safety and Hazards

Furan is extremely flammable and can cause skin irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life .

Future Directions

The future research direction and development trend of the efficient synthesis for bio-based amines are being prospected . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-methylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKAWUJJEDGTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-methylenepiperidine

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